molecular formula C23H19N3O4S B2806809 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 941967-82-4

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2806809
CAS No.: 941967-82-4
M. Wt: 433.48
InChI Key: RVWQAQNXOIJWER-UHFFFAOYSA-N
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Description

N-(5-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound characterized by a 2,3-dihydrobenzo[b][1,4]dioxine core fused to a carboxamide group. Key structural features include:

  • A 5-methoxybenzo[d]thiazol-2-yl moiety, which introduces electron-donating methoxy and sulfur-containing aromatic systems.
  • A pyridin-2-ylmethyl substituent, providing a nitrogen-rich aromatic ring that may enhance binding to biological targets.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-28-16-9-10-21-17(12-16)25-23(31-21)26(13-15-6-4-5-11-24-15)22(27)20-14-29-18-7-2-3-8-19(18)30-20/h2-12,20H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWQAQNXOIJWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form the 5-methoxybenzo[d]thiazole.

    Attachment of the pyridin-2-ylmethyl group: This step involves the alkylation of the benzo[d]thiazole derivative with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the dihydrobenzo[b][1,4]dioxine-2-carboxamide: This can be synthesized by reacting catechol with chloroacetic acid under basic conditions, followed by cyclization to form the dihydrobenzo[b][1,4]dioxine ring. The final step involves coupling the benzo[d]thiazole derivative with the dihydrobenzo[b][1,4]dioxine-2-carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of this compound involves multi-step protocols to assemble the benzothiazole and benzodioxane moieties. Key reactions include:

Benzothiazole Formation

The 5-methoxybenzothiazole core is synthesized via cyclocondensation of substituted thioureas with brominated intermediates. For example:

  • Thiourea cyclization : 2-Amino-5-methoxybenzothiazole is formed by reacting 4-methoxyphenylthiourea with bromine in acetic acid .
  • Functionalization : Subsequent alkylation with pyridin-2-ylmethyl chloride introduces the N-substituent.

Benzodioxane Ring Construction

The 2,3-dihydrobenzo[b] dioxine ring is synthesized via:

  • O-Alkylation : 2,3-Dihydroxybenzoic acid derivatives undergo alkylation with 1,2-dibromoethane in the presence of K₂CO₃ .
  • Cyclization : Intramolecular ether formation under basic conditions yields the benzodioxane scaffold .

Carboxamide Coupling

The final carboxamide bond is formed using mixed-anhydride or coupling reagents:

  • Mixed-anhydride method : Reacting the benzodioxane carboxylic acid with isobutyl chloroformate and N-methylmorpholine, followed by treatment with the benzothiazole-amine intermediate .

Methoxy Group

  • Demethylation : Under acidic conditions (e.g., HBr/AcOH), the methoxy group can hydrolyze to a hydroxyl group, altering solubility and electronic properties .
  • Electrophilic substitution : The electron-donating methoxy group directs electrophilic reactions (e.g., nitration) to the para position of the benzothiazole ring .

Carboxamide Linkage

  • Hydrolysis : Acidic or basic hydrolysis cleaves the carboxamide bond, yielding carboxylic acid and amine fragments .
  • Nucleophilic substitution : The pyridin-2-ylmethyl group participates in alkylation or arylation reactions at the nitrogen atom .

Benzodioxane Ring

  • Oxidation : The dioxane ring is susceptible to oxidation with KMnO₄ or RuO₄, leading to ring-opening and formation of dihydroxy derivatives .
  • Epoxidation : Under peroxidative conditions, the adjacent methylene groups form epoxides, which can undergo nucleophilic ring-opening .

Comparative Reaction Analysis

The compound’s reactivity is benchmarked against structurally related analogs:

Reaction Type This Compound Analog (e.g., 6-Thiocyanatobenzo[d]thiazol-2-amine)
Benzothiazole Alkylation Pyridin-2-ylmethyl group introduced via SN2 mechanismThiocyanate substitution at C6 via bromine-mediated coupling
Carboxamide Stability Stable under physiological pH but hydrolyzes in strong acid/base Less stable due to electron-withdrawing thiocyanate group
Oxidative Degradation Benzodioxane ring opens to form catechol derivatives Benzothiazole sulfoxide forms as primary oxidation product

Mechanistic Insights from Docking Studies

  • Electrophilic aromatic substitution : The methoxy group enhances electron density on the benzothiazole ring, facilitating reactions at C4 and C7 positions .
  • Hydrogen-bonding interactions : The carboxamide and pyridinyl groups participate in H-bonding with biological targets, influencing reactivity in enzymatic assays .

Key Research Findings

  • Synthetic yields : Carboxamide coupling achieves ~65–75% yield using DCC/DMAP, while benzodioxane cyclization yields ~80–85% .
  • Stability : The compound degrades <10% in PBS (pH 7.4) over 24 hours but shows 40% hydrolysis in 1M HCl .
  • Biological relevance : Modifications at the pyridinylmethyl group enhance binding to PARP1 (IC₅₀ = 5.8 μM) and anti-inflammatory targets .

Reaction Optimization Strategies

  • Microwave-assisted synthesis : Reduces reaction time for Knoevenagel condensations from 12 hours to 30 minutes .
  • Catalytic systems : Pd/C or Ni catalysts improve yields in cross-coupling reactions involving the pyridine ring.

Scientific Research Applications

Synthesis and Structural Features

The compound can be synthesized through a multi-step process involving the reaction of specific benzothiazole derivatives and 1,4-benzodioxane structures. The synthesis typically involves:

  • Formation of Benzothiazole Derivatives : The initial step often includes the synthesis of 5-methoxybenzothiazole through reactions with appropriate chloromethyl compounds.
  • Coupling Reactions : Subsequent coupling reactions with pyridine derivatives yield the target compound.
  • Characterization : The structure is confirmed using spectroscopic methods such as NMR and mass spectrometry .

Pharmacological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity : Compounds containing benzothiazole and benzodioxane moieties have been shown to inhibit cancer cell proliferation. Studies indicate that derivatives can act as potent inhibitors against specific cancer types by targeting key enzymes involved in cell growth .
  • Antimicrobial Properties : The benzothiazole scaffold is known for its antimicrobial effects. Research has demonstrated that related compounds possess significant activity against various bacterial strains, suggesting potential use in treating infections .
  • Neuroprotective Effects : Some studies have suggested that benzothiazole derivatives may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the efficacy of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide:

  • Inhibition of PARP1 : A study evaluated the compound's inhibition of the PARP1 enzyme, which is crucial in DNA repair mechanisms. The results indicated promising inhibitory activity, positioning it as a potential therapeutic agent for cancers with defective DNA repair pathways .
  • Antioxidant Activity : Another investigation focused on the antioxidant properties of related compounds, demonstrating their ability to scavenge free radicals effectively. This suggests potential applications in preventing oxidative stress-related diseases .
  • Cytotoxicity Studies : Research has shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, highlighting their potential as anticancer agents .

Summary Table of Applications

Application AreaDescriptionReference
AnticancerInhibits cancer cell proliferation ,
AntimicrobialEffective against various bacterial strains ,
NeuroprotectionPotential benefits in neurodegenerative diseases
PARP1 InhibitionPromising results in DNA repair inhibition
Antioxidant ActivityScavenges free radicals

Mechanism of Action

The mechanism of action of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Key Features Reference
Target Compound 2,3-Dihydrobenzo[b][1,4]dioxine N-(5-Methoxybenzo[d]thiazol-2-yl), N-(pyridin-2-ylmethyl) Dual aromatic systems (thiazole + pyridine), methoxy group
4v () 2,3-Dihydrobenzo[b][1,4]dioxine N-(5-Morpholinomethyl-4-(pyridin-4-yl)thiazol-2-yl) Morpholine and pyridin-4-yl groups; enhanced solubility
ND-11543 () Imidazo[2,1-b]thiazole N-(3-Fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl) Trifluoromethylpyridine, piperazine; anti-tuberculosis activity
18j–18o () 1,3,4-Thiadiazole Varied aryl/heteroaryl groups (e.g., 3-methoxyphenyl, 4-fluorophenyl) Thiadiazole core; pyridinyl substituents modulate electronic properties

Key Observations:

Core Heterocycles: The target compound’s dihydrobenzo[b][1,4]dioxine core distinguishes it from imidazothiazole (ND-11543) and thiadiazole (18j–18o) derivatives. This core may confer improved metabolic stability compared to fully aromatic systems .

Substituent Effects: The pyridin-2-ylmethyl group in the target compound differs from 4v’s pyridin-4-yl and morpholinomethyl groups. Pyridin-2-yl’s ortho nitrogen may influence hydrogen-bonding interactions compared to para-substituted analogs . Methoxy groups (target compound) vs.

Synthetic Routes :

  • The target compound’s synthesis likely involves HATU/DIPEA-mediated coupling (as in and ), similar to ND-11543’s EDC-mediated amidation .
  • Intermediate purification via HPLC () is a common step for structurally complex carboxamides .

Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Physical Properties

Compound Melting Point (°C) Bioactivity (Reported) Solubility Insights Reference
Target Compound Likely low solubility (lipophilic substituents)
4v 178–180 Antimicrobial (inferred) Improved solubility (morpholine)
ND-11543 Anti-tuberculosis (MIC: 0.5 µg/mL) Moderate (trifluoromethyl enhances lipophilicity)
18j–18o 145–202 Not specified Variable (depends on aryl substituents)

Key Observations:

  • Melting Points : Thiadiazole derivatives (18j–18o) exhibit a wide range (145–202°C), reflecting substituent-dependent crystallinity. The target compound’s melting point is unreported but may align with 4v (178–180°C) due to structural similarities .
  • Bioactivity Clustering : suggests that structurally similar compounds cluster by bioactivity profiles. The target compound’s pyridin-2-ylmethyl and methoxybenzo[d]thiazole groups may align it with kinase inhibitors or antimicrobial agents .

Spectroscopic and Analytical Comparisons

  • NMR Data :

    • Compound 4v () shows aromatic protons at δ 8.55–8.57 ppm (pyridin-4-yl) and δ 6.85–6.89 ppm (dihydrobenzo[b][1,4]dioxine). The target compound’s pyridin-2-ylmethyl group may exhibit distinct splitting patterns due to proximity to the methylene linker .
    • highlights that substituent positions (e.g., regions A and B in dihydrobenzo[b][1,4]dioxine) significantly influence chemical shifts, aiding structural elucidation .
  • HRMS Validation : All analogs (e.g., 4v, ND-11543) confirm molecular weights via HRMS, a critical step for carboxamide derivatives .

Biological Activity

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound belonging to the class of thiazole derivatives. Its unique molecular structure incorporates various functional groups, which are often associated with significant biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Structure

The compound's molecular formula is C19H18N2O3SC_{19}H_{18}N_{2}O_{3}S, and it features a thiazole ring, a pyridine moiety, and a dioxine structure. The presence of these groups contributes to its ability to interact with biological targets effectively.

Molecular Structure

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Research indicates that it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By interfering with CDK activity, the compound can promote apoptosis in cancer cells and inhibit cell proliferation.

Anticancer Properties

  • Inhibition of Cell Proliferation : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies have demonstrated its effectiveness against A431 (human epidermoid carcinoma) and A549 (lung carcinoma) cells. The IC50 values indicate significant potency in reducing cell viability .
  • Mechanistic Insights : The compound's mechanism involves the modulation of signaling pathways related to cancer progression. It has been shown to downregulate the expression of anti-apoptotic proteins and upregulate pro-apoptotic factors, leading to enhanced apoptosis in cancer cells.

Anti-inflammatory Activity

Recent studies have also highlighted the anti-inflammatory properties of this compound. It has been observed to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests potential applications in treating inflammatory diseases .

Study 1: Antitumor Activity Assessment

A study evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism
A4315CDK inhibition
A5494Apoptosis induction
H12996Cell cycle arrest

The findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

Study 2: In Vivo Efficacy

In vivo studies using mouse models of cancer demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups. Histological analyses revealed increased apoptosis markers in treated tumors, confirming its therapeutic potential .

Q & A

Q. How can proteomics or metabolomics identify novel biological targets for this compound?

  • Methodological Answer:
  • Thermal Proteome Profiling (TPP): Incubate cell lysates with the compound, heat-denature, and quantify protein stability shifts via LC-MS/MS to identify target proteins .
  • Metabolite Profiling: Use 13C-glucose tracing in HepG2 cells to track alterations in glycolysis/TCA cycle intermediates, linking target engagement to metabolic pathways .

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